molecular formula C16H18N2O5S2 B2495214 (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-41-2

(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2495214
M. Wt: 382.45
InChI Key: SHNBGKVWLFRUNB-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of chemicals that contain multiple functional groups, including the thiazole ring, sulfonyl group, and imino linkage, which often contribute to a wide range of chemical and biological activities. The presence of these functional groups suggests that it may have interesting reactivity and interaction capabilities, making it a candidate for further synthetic and application-oriented research.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For instance, Nassiri and Milani (2020) reported the synthesis of related compounds through reactions involving benzothiazole derivatives, showcasing the use of acetone as a solvent under reflux conditions (Nassiri & Milani, 2020). This example illustrates the typical approach to synthesizing complex molecules through strategic combination of reactants and conditions to build up the desired structure.

properties

IUPAC Name

ethyl 2-[2-(cyclopropanecarbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-3-23-14(19)9-18-12-7-6-11(25(2,21)22)8-13(12)24-16(18)17-15(20)10-4-5-10/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNBGKVWLFRUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

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